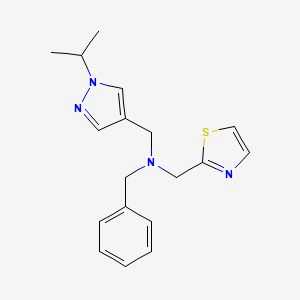
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide, also known as MMB-2201, is a synthetic cannabinoid that has been gaining popularity in recent years. It is a potent agonist of the cannabinoid receptors, which are responsible for many of the physiological and psychological effects of cannabis. MMB-2201 has been the subject of much scientific research, particularly in the areas of pharmacology and toxicology.
作用機序
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide acts as a potent agonist of the cannabinoid receptors, which are located throughout the body. When N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide binds to these receptors, it activates a variety of signaling pathways that can have a range of physiological and psychological effects. The exact mechanism of action of N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide has been shown to have a range of biochemical and physiological effects. It can cause alterations in heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide has also been shown to have analgesic, anti-inflammatory, and antiemetic properties, which could make it a useful therapeutic agent in the future.
実験室実験の利点と制限
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide has several advantages for use in lab experiments. It is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the body. N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids on the body. Additionally, N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide can be toxic at high doses, which can limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide. One area of interest is the development of new therapeutic agents that target the cannabinoid receptors. N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide could be used as a starting point for the development of these agents, which could have a range of applications in the treatment of pain, inflammation, and other conditions. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the body. N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide could be used to study these effects and to identify potential risks associated with the use of these compounds. Finally, N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide could be used to investigate the mechanisms of action of other synthetic cannabinoids, which could lead to the development of new drugs with improved efficacy and safety profiles.
合成法
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide is typically synthesized using a combination of organic chemistry techniques, including nucleophilic substitution and esterification. The process involves combining a precursor molecule with a variety of reagents and catalysts to produce the final product. The synthesis of N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide is complex and requires a high degree of technical expertise.
科学的研究の応用
N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide has been used extensively in scientific research, particularly in the areas of pharmacology and toxicology. It has been shown to have a high affinity for the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the body. N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide has also been used to investigate the mechanisms of action of synthetic cannabinoids and their potential therapeutic applications.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-[(3-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-19(21)20(14-17-7-5-6-15(2)12-17)13-16-8-10-18(22-3)11-9-16/h5-12H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVUYFCVPBKVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=C(C=C1)OC)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methyl}-N-methylmethanesulfonamide](/img/structure/B5902339.png)

![(2E)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-furyl)-N-(2-methoxyethyl)prop-2-en-1-amine](/img/structure/B5902356.png)
![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902365.png)
![3-methyl-4-{[2-(methylamino)pyridin-3-yl]carbonyl}-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5902367.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5902371.png)
![2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid](/img/structure/B5902380.png)
![3-(3-methoxyphenyl)-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}propanamide](/img/structure/B5902388.png)
![4-(1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-4-yl)pyridine](/img/structure/B5902395.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B5902397.png)

![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)

![2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate](/img/structure/B5902429.png)